Methyl 2-amino-5-methyl-4-oxo-3H-pyrido[2,3-d]pyrimidine-7-carboxylate
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Overview
Description
METHYL 2-AMINO-5-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-AMINO-5-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-AMINO-5-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
METHYL 2-AMINO-5-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a kinase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-AMINO-5-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as kinases, by binding to their active sites and blocking their activity . This inhibition can disrupt various cellular pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another member of the pyrido[2,3-d]pyrimidine family with similar biological activities.
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Known for their activity as kinase inhibitors.
Uniqueness
METHYL 2-AMINO-5-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE is unique due to its specific substitution pattern, which can influence its selectivity and potency as a biological agent . This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C10H10N4O3 |
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Molecular Weight |
234.21 g/mol |
IUPAC Name |
methyl 2-amino-5-methyl-4-oxo-3H-pyrido[2,3-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C10H10N4O3/c1-4-3-5(9(16)17-2)12-7-6(4)8(15)14-10(11)13-7/h3H,1-2H3,(H3,11,12,13,14,15) |
InChI Key |
HZUWASOULSBDAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NC(=N2)N)C(=O)OC |
Origin of Product |
United States |
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